Cas no 90850-99-0 ((2S)-3',5-Dihydroxy-4',6,7-trimethoxyflavanone)

(2S)-3',5-Dihydroxy-4',6,7-trimethoxyflavanone is a flavanone derivative characterized by its distinct polyphenolic structure, featuring hydroxyl and methoxy functional groups at specific positions. This compound exhibits notable potential in pharmacological research due to its antioxidant and anti-inflammatory properties, attributed to its ability to scavenge free radicals and modulate cellular signaling pathways. Its stereospecific (2S) configuration enhances bioactivity and selectivity in interactions with biological targets. The methoxy substitutions at positions 4', 6, and 7 contribute to improved metabolic stability and membrane permeability. This flavanone is of interest in the study of neurodegenerative and cardiovascular diseases, as well as in the development of natural-derived therapeutic agents.
(2S)-3',5-Dihydroxy-4',6,7-trimethoxyflavanone structure
90850-99-0 structure
Product name:(2S)-3',5-Dihydroxy-4',6,7-trimethoxyflavanone
CAS No:90850-99-0
MF:C18H18O7
MW:346.331326007843
CID:4762346
PubChem ID:13871373

(2S)-3',5-Dihydroxy-4',6,7-trimethoxyflavanone Chemical and Physical Properties

Names and Identifiers

    • (2S)-3',5-Dihydroxy-4',6,7-trimethoxyflavanone
    • (2S)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxy-2,3-dihydrochromen-4-one
    • (2S)-2,3-Dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxy-4H-1-benzopyran-4-one (ACI)
    • 4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxy-, (S)- (ZCI)
    • 3′,5-Dihydroxy-4′,6,7-trimethoxyflavanone
    • CHEMBL513290
    • 90850-99-0
    • CS-0637231
    • 3 inverted exclamation marka,5-Dihydroxy-4 inverted exclamation marka,6,7-trimethoxyflavanone
    • AKOS040734108
    • HY-N10853
    • SCHEMBL382207
    • FS-8399
    • 3',5-dihydroxy-4',6,7-trimethoxyflavanone
    • PSQNZFFDWLQECV-UHFFFAOYSA-N
    • CHEBI:196386
    • LMPK12140626
    • 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxy-2,3-dihydrochromen-4-one
    • 5,3'-dihydroxy-6,7,4'-trimethoxyflavanone
    • Inchi: 1S/C18H18O7/c1-22-12-5-4-9(6-10(12)19)13-7-11(20)16-14(25-13)8-15(23-2)18(24-3)17(16)21/h4-6,8,13,19,21H,7H2,1-3H3/t13-/m0/s1
    • InChI Key: PSQNZFFDWLQECV-ZDUSSCGKSA-N
    • SMILES: OC1C(OC)=C(OC)C=C2O[C@H](C3C=CC(OC)=C(O)C=3)CC(C=12)=O

Computed Properties

  • Exact Mass: 346.10525291g/mol
  • Monoisotopic Mass: 346.10525291g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 470
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 94.4

(2S)-3',5-Dihydroxy-4',6,7-trimethoxyflavanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
ChemFaces
CFN95316-5mg
3',5-Dihydroxy-4',6,7-trimethoxyflavanone
90850-99-0 >=98%
5mg
$318 2021-07-22
ChemFaces
CFN95316-5mg
3',5-Dihydroxy-4',6,7-trimethoxyflavanone
90850-99-0 >=98%
5mg
$318 2023-09-19

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